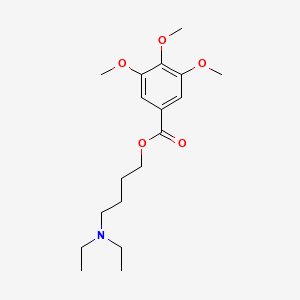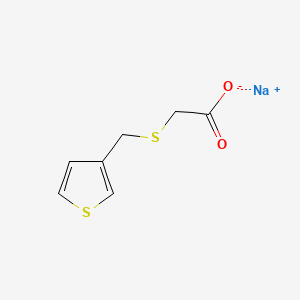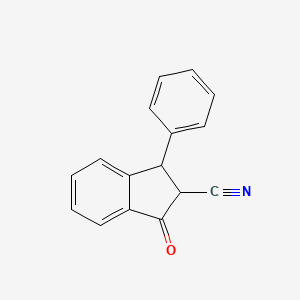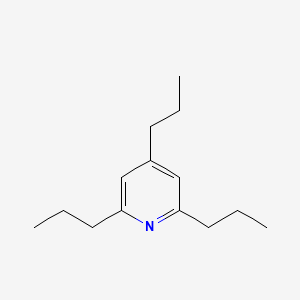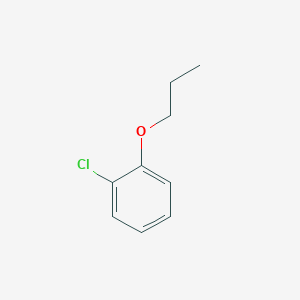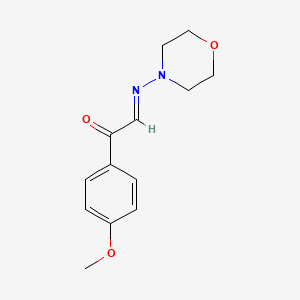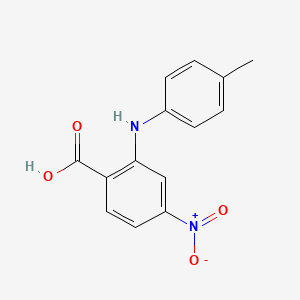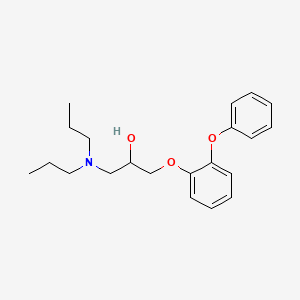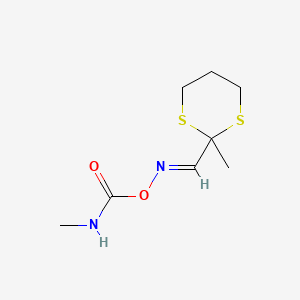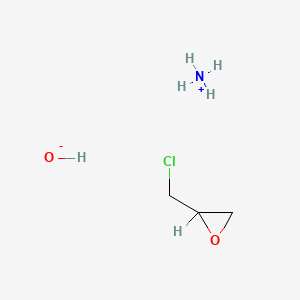
Azanium;2-(chloromethyl)oxirane;hydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxirane, (chloromethyl)-, polymer with ammonium hydroxide ((NH4)(OH)) is a chemical compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This particular compound is formed by the polymerization of oxirane, (chloromethyl)- with ammonium hydroxide. It is known for its reactivity and versatility in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, (chloromethyl)-, polymer with ammonium hydroxide typically involves the polymerization of oxirane, (chloromethyl)- (also known as epichlorohydrin) with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired polymer. The process involves the following steps:
Initiation: The reaction is initiated by mixing oxirane, (chloromethyl)- with ammonium hydroxide.
Polymerization: The mixture is then subjected to polymerization conditions, which may include heating and stirring. The polymerization process results in the formation of the polymer.
Purification: The resulting polymer is purified to remove any unreacted starting materials and by-products.
Industrial Production Methods
In industrial settings, the production of Oxirane, (chloromethyl)-, polymer with ammonium hydroxide is carried out in large-scale reactors. The process involves the continuous feeding of oxirane, (chloromethyl)- and ammonium hydroxide into the reactor, where the polymerization takes place. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and quality of the polymer. The polymer is then collected, purified, and processed for various applications.
化学反应分析
Types of Reactions
Oxirane, (chloromethyl)-, polymer with ammonium hydroxide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Ring-Opening Reactions: The epoxide ring can be opened under acidic or basic conditions, leading to the formation of various products.
Polymerization Reactions: The compound can participate in further polymerization reactions to form more complex polymer structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Acids and Bases: Acidic or basic conditions are used to facilitate ring-opening reactions. For example, hydrochloric acid or sodium hydroxide can be used.
Catalysts: Catalysts such as Lewis acids or bases may be used to enhance the reaction rates.
Major Products
The major products formed from the reactions of Oxirane, (chloromethyl)-, polymer with ammonium hydroxide include:
Substituted Polymers: Products of nucleophilic substitution reactions.
Ring-Opened Polymers: Products of ring-opening reactions, which may include diols or other functionalized polymers.
科学研究应用
Oxirane, (chloromethyl)-, polymer with ammonium hydroxide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and versatility.
作用机制
The mechanism of action of Oxirane, (chloromethyl)-, polymer with ammonium hydroxide involves its reactivity as an epoxide. The epoxide ring is highly strained, making it susceptible to nucleophilic attack. The compound can react with various nucleophiles, leading to the formation of new chemical bonds and the modification of the polymer structure. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
相似化合物的比较
Similar Compounds
Epichlorohydrin: A monomer used in the synthesis of Oxirane, (chloromethyl)-, polymer with ammonium hydroxide.
Glycidyl Chloride: Another epoxide with similar reactivity.
Propylene Oxide: A related epoxide with a different substituent.
Uniqueness
Oxirane, (chloromethyl)-, polymer with ammonium hydroxide is unique due to its polymeric nature and the presence of both epoxide and ammonium functionalities. This combination imparts distinct reactivity and properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
34323-39-2 |
|---|---|
分子式 |
C3H10ClNO2 |
分子量 |
127.57 g/mol |
IUPAC 名称 |
azanium;2-(chloromethyl)oxirane;hydroxide |
InChI |
InChI=1S/C3H5ClO.H3N.H2O/c4-1-3-2-5-3;;/h3H,1-2H2;1H3;1H2 |
InChI 键 |
ZQCZNHXTSCVAEG-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)CCl.[NH4+].[OH-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]-](/img/structure/B14685719.png)
